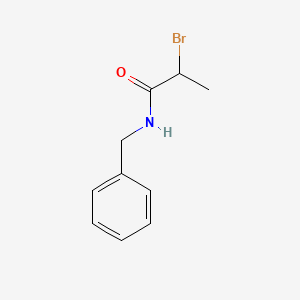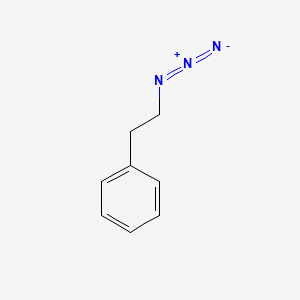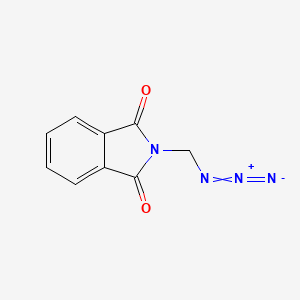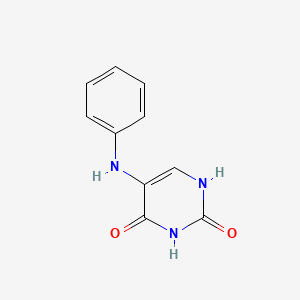
5-anilinopyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 5-anilinopyrimidine-2,4(1H,3H)-dione involves multicomponent reactions and catalysis. For instance, catalyst-free, multicomponent synthesis of related pyrimidine dione derivatives has been achieved in aqueous ethanol medium, demonstrating the efficiency of green chemistry principles in synthesizing complex molecules (Ibberson et al., 2023). Additionally, the synthesis of dihydroquinazolin-5(6H)-ones and 5-acylpyrimidines from dimethylaminomethylene-1,3-diones highlights the diversity of synthetic routes available for these compounds (Mosti et al., 1983).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through techniques like X-ray crystallography. For example, the structure of a compound containing the pyrimidine dione moiety was elucidated, demonstrating the utility of spectroscopic methods in understanding the configuration of these molecules (Barakat et al., 2016).
Chemical Reactions and Properties
Pyrimidine diones undergo various chemical reactions, including condensation and multicomponent syntheses, to yield compounds with potential biological activities. An example is the water-mediated, catalyst-free synthesis of functionalized pyrimidine diones, which emphasizes the role of solvent and reaction conditions in determining the yield and purity of these compounds (Brahmachari et al., 2020).
Physical Properties Analysis
The physical properties of pyrimidine diones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and material science. These properties are often investigated through experimental techniques and theoretical calculations, as seen in studies of related compounds (Guo et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the development of pyrimidine dione derivatives as pharmaceutical agents. Research on these compounds often focuses on their potential anti-inflammatory and antioxidant activities, as demonstrated in various studies (Nadendla & Lakshmi, 2018).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
5-Anilinopyrimidine derivatives demonstrate significant anti-inflammatory activity. For instance, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione, has been shown to exhibit remarkable anti-inflammatory effects in mouse ear swelling tests (Dong, 2010). Similarly, another study synthesized 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and confirmed its significant anti-inflammatory effect (Shang Lin-lin & Dong, 2010).
Antimalarial Activity
Research indicates the potential of 5-anilinopyrimidine derivatives in antimalarial applications. The synthesis of 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones, derived from 5-amino-6-(substituted anilino)-3-methylpyrimidine-2,4(1H,3H)-dione, has shown activity against the human parasite Plasmodium falciparum (Halladay & Cowden, 1990).
Synthesis of Biological Agents
A series of novel pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives have shown promising anti-inflammatory, antimicrobial, and antifungal activities (Veeranna et al., 2022).
Corrosion Inhibition
5-Arylpyrimido-[4,5-b]quinoline-diones, a class of 5-anilinopyrimidine derivatives, have been identified as effective corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, with some showing up to 98.30% efficiency (Verma et al., 2016).
Antitumor and Antiviral Applications
Novel cyclic arylsulfonylureas, including derivatives of 5-(substituted)benzylidene-3-(4-substituted)phenylsulfonylimidazolidine-2,4-diones, have shown significant antitumor activity, particularly against ovarian cancer, melanoma, and renal cancer cells. These compounds have been synthesized and tested across a range of tumor cell lines (El-Deeb et al., 2010).
Eigenschaften
IUPAC Name |
5-anilino-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKCLIEQQTBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309629 |
Source


|
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-anilinopyrimidine-2,4(1H,3H)-dione | |
CAS RN |
4870-31-9 |
Source


|
| Record name | NSC212413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

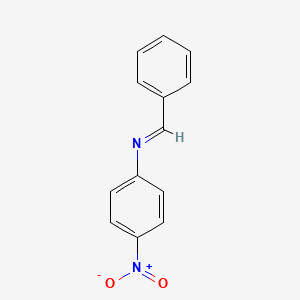
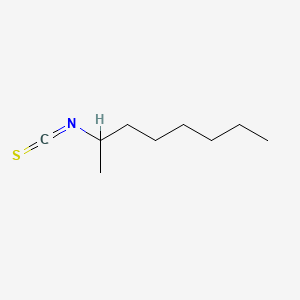
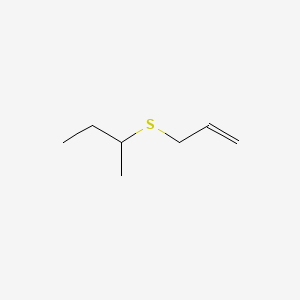
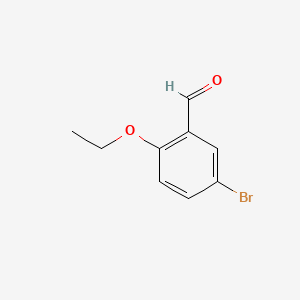
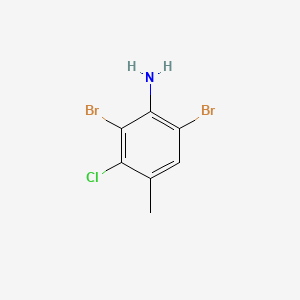
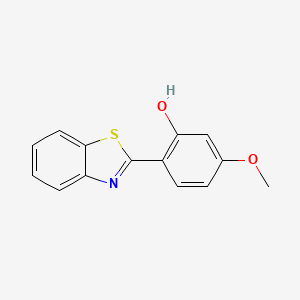
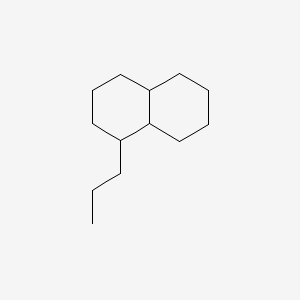
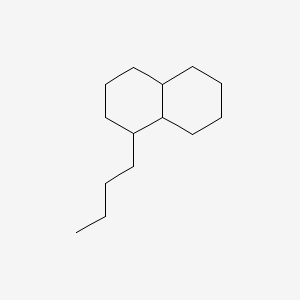
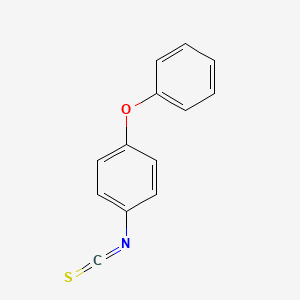

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)
